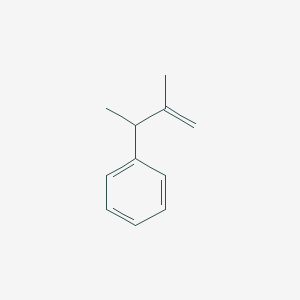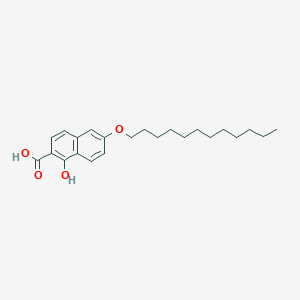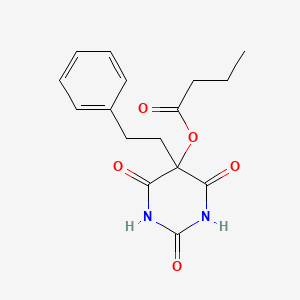
5-Butyryloxy-5-(1-phenylethyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyryloxy-5-(1-phenylethyl)barbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties. This specific compound is characterized by the presence of a butyryloxy group and a 1-phenylethyl group attached to the barbituric acid core, which may influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyryloxy-5-(1-phenylethyl)barbituric acid typically involves the following steps:
Bromination: The starting material, such as diethyl ethylmalonate, undergoes bromination to introduce bromine atoms.
Alkylation: The brominated intermediate is then alkylated with 1-phenylethyl bromide to introduce the 1-phenylethyl group.
Cyclization and Acidification: The alkylated product undergoes cyclization to form the barbituric acid core, followed by acidification to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Butyryloxy-5-(1-phenylethyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted barbituric acid derivatives.
Scientific Research Applications
5-Butyryloxy-5-(1-phenylethyl)barbituric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 5-Butyryloxy-5-(1-phenylethyl)barbituric acid involves its interaction with the central nervous system. It likely acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound may also inhibit excitatory neurotransmitters like glutamate, contributing to its overall depressant effects .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Secobarbital: A short-acting barbiturate used for sedation and as a pre-anesthetic.
Uniqueness
5-Butyryloxy-5-(1-phenylethyl)barbituric acid is unique due to its specific substituents, which may alter its pharmacokinetics and pharmacodynamics compared to other barbiturates. The presence of the butyryloxy and 1-phenylethyl groups can influence its solubility, potency, and duration of action, making it a compound of interest for further research and development .
Properties
CAS No. |
53761-09-4 |
|---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
[2,4,6-trioxo-5-(2-phenylethyl)-1,3-diazinan-5-yl] butanoate |
InChI |
InChI=1S/C16H18N2O5/c1-2-6-12(19)23-16(10-9-11-7-4-3-5-8-11)13(20)17-15(22)18-14(16)21/h3-5,7-8H,2,6,9-10H2,1H3,(H2,17,18,20,21,22) |
InChI Key |
FRCFCYBYJJVOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1(C(=O)NC(=O)NC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


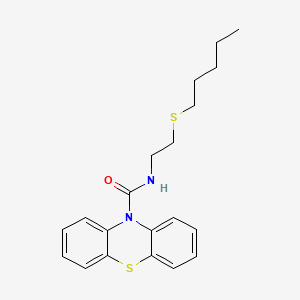
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
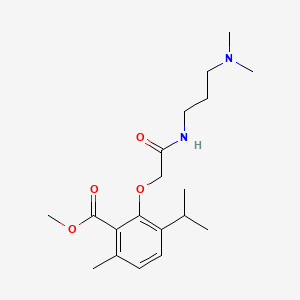




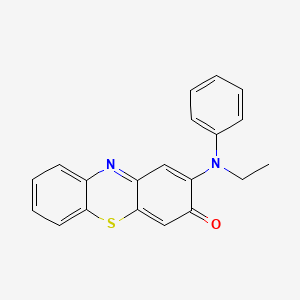
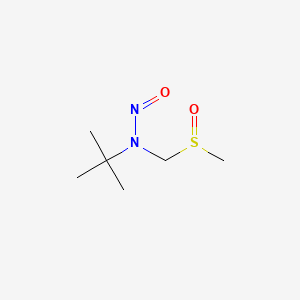

![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
